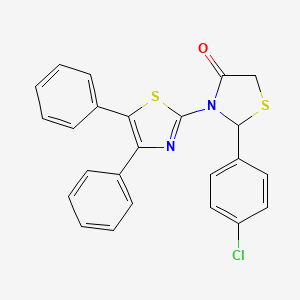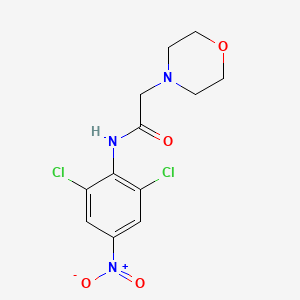![molecular formula C16H11Cl2NO2 B15000522 2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B15000522.png)
2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and chlorine substituents
Preparation Methods
The synthesis of 2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one typically involves the use of palladium-catalyzed dicarbonylative reactions. Starting from commercially available 2-bromoanilines and 2-bromobenzyl amines, the desired product can be obtained through a series of selective reactions incorporating two molecules of carbon monoxide . This method ensures high yields and selectivity, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, carbon monoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
2,8-dichloro-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one can be compared with other similar compounds, such as:
2,8-dichloro-10H-indolo[3,2-b]quinoline-11-carboxylic acid:
3-(Dichloro-1,3,5-triazinyl)benz[f]isoindolo[1,2-b][1,3]thiazolidine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11Cl2NO2 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
2,8-dichloro-10-methyl-4b,10-dihydroisoindolo[1,2-b][1,3]benzoxazin-12-one |
InChI |
InChI=1S/C16H11Cl2NO2/c1-8-12-6-10(18)3-5-14(12)21-16-11-4-2-9(17)7-13(11)15(20)19(8)16/h2-8,16H,1H3 |
InChI Key |
ZCXLIHVLCDZOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Cl)OC3N1C(=O)C4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B15000442.png)
![4-Acetyl-N-{spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-YL}benzamide](/img/structure/B15000443.png)
![4-(4-methoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15000445.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000466.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B15000473.png)

![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-hydroxy-5-methylphenyl)propanamide](/img/structure/B15000486.png)
![N-benzyl-N-{2-[2,2-dimethyl-4-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B15000494.png)
![12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B15000495.png)
![Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate](/img/structure/B15000502.png)
![ethyl 6-(2-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000503.png)
![N-[4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B15000506.png)
![3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000516.png)
